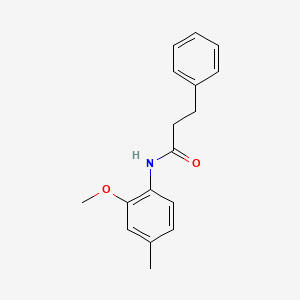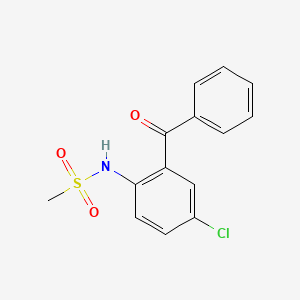
N-(2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide" is part of a broader class of chemicals that have been investigated for their potential pharmacological properties and interactions with various biological targets. Research in this area contributes to the development of novel therapeutic agents by understanding the molecular structure, chemical reactions, and properties of such compounds.
Synthesis Analysis
Synthesis methods for related compounds typically involve multi-step chemical processes that carefully introduce functional groups to achieve the desired molecular structure. For example, a related compound, PF-04455242, was synthesized as a novel κ-opioid receptor (KOR) antagonist, highlighting the complexity and specificity required in synthesizing such molecules (S. Grimwood et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of specific functional groups, such as sulfonyl, thiophene, and carboxamide moieties, which are essential for their biological activity. X-ray crystallography and AM1 molecular orbital methods have been employed to study the structure and conformation of related molecules, revealing how these structures influence their pharmacological properties (Surajit Banerjee et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of such compounds is significantly influenced by their molecular structure. For instance, the presence of a pyrrolidinylsulfonyl group may enhance the compound's ability to interact with biological targets through various chemical reactions, including binding and inhibitory activities. Research on similar molecules has demonstrated selective inhibition against targets such as histone deacetylases (HDACs), illustrating the compound's potential utility in therapeutic applications (Nancy Z. Zhou et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility, crystallinity, and thermal stability, play a crucial role in the compound's application and effectiveness. These characteristics are determined by the molecular structure and significantly affect the compound's pharmacokinetics and pharmacodynamics. Studies on related compounds have utilized techniques like X-ray diffraction and thermal analysis to explore these properties (Chin‐Ping Yang & Jiun-Hung Lin, 1994).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and interactions with biological molecules, are fundamental to understanding the compound's potential as a therapeutic agent. Detailed investigations into related molecules have shed light on their binding affinities, mechanism of action, and selectivity towards specific biological targets, providing a foundation for the development of new drugs (C. Wu et al., 1997).
科学的研究の応用
Pharmacological Characterization and Potential Therapeutic Applications
Research on compounds structurally related to "N-(2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide" indicates significant potential in pharmacological characterization and therapeutic applications. For instance, studies on κ-opioid receptor antagonists reveal the discovery and characterization of compounds with high affinity for human, rat, and mouse κ-opioid receptors. These compounds demonstrate potential for treating depression and addiction disorders, indicating the broader relevance of this chemical class in developing new therapeutics for CNS disorders (Grimwood et al., 2011).
Synthesis and Biological Evaluation of Analogues
The synthesis and biological evaluation of Schiff’s bases and azetidinones derived from compounds with structural similarities have shown antidepressant and nootropic activities. This highlights the importance of the chemical scaffold in the development of CNS-active agents, suggesting that "N-(2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide" could be a valuable precursor for synthesizing novel therapeutic agents (Asha B. Thomas et al., 2016).
Advanced Material Synthesis
Research on aromatic polyamides and polyimides based on structurally related compounds demonstrates the utility of these chemical frameworks in developing advanced materials. These materials exhibit desirable properties such as solubility in polar solvents, high glass transition temperatures, and thermal stability. This suggests the potential application of "N-(2-methylphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide" in the synthesis of polymers with specialized properties for industrial applications (Chin‐Ping Yang & Jiun-Hung Lin, 1995).
特性
IUPAC Name |
N-(2-methylphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-12-6-2-3-7-14(12)17-16(19)15-10-13(11-22-15)23(20,21)18-8-4-5-9-18/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKCHTYZKKTFNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5526640.png)
![1-(4-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-thienyl)ethanone](/img/structure/B5526644.png)
![ethyl 4-[(2-furylmethyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5526655.png)

![2-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5526665.png)
![4-(methoxymethyl)-6-methyl-2-(4-morpholinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5526678.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)propanamide](/img/structure/B5526690.png)
![N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5526699.png)

![9-{4-[3-(2-methoxy-1-methylethyl)-3H-imidazo[4,5-b]pyridin-2-yl]butanoyl}-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5526718.png)
![1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5526726.png)
![3-(4-chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5526731.png)
![N-ethyl-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5526734.png)